molecular formula C8H11NO B1212927 o-Phenetidine CAS No. 94-70-2

o-Phenetidine

Cat. No. B1212927
CAS RN: 94-70-2
M. Wt: 137.18 g/mol
InChI Key: ULHFFAFDSSHFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of o-Phenetidine has been explored through various methods. One notable approach involves the catalytic hydrogenation of o-nitrophenetole in ethanol using Raney-Ni as a catalyst. This method has shown that under optimum conditions, o-Phenetidine can be produced with a high yield (up to 90%) and purity (99%) (Li Ying-chun, 2005).

Molecular Structure Analysis

The molecular structure of o-Phenetidine, alongside its copolymers, has been extensively studied. For instance, o-phenylenediamine and o-phenetidine oxidative copolymers have been synthesized to understand their molecular structures through various spectroscopic analyses. These studies provide insights into the effects of polymerization conditions on the structural attributes of the resulting polymers (Mei-Rong Huang et al., 2005).

Chemical Reactions and Properties

o-Phenetidine's chemical reactions and properties are highlighted by its involvement in the formation of copolymers and its interaction with other substances. The polymerization of o-phenetidine with o-phenylenediamine results in copolymers with partly phenazine-like structures, showcasing its reactivity and potential for creating materials with specific properties (Mei-Rong Huang et al., 2005).

Physical Properties Analysis

The study of o-Phenetidine's physical properties, such as solubility and phase behavior, is crucial for its practical applications. The solubility and other physical characteristics of copolymers synthesized from o-phenetidine and other monomers have been analyzed to understand how the copolymer composition affects these properties (Xin-Gui Li et al., 2003).

Chemical Properties Analysis

The chemical properties of o-Phenetidine are integral to its reactivity and applications in various chemical reactions. Investigations into the copolymerization processes involving o-Phenetidine provide insights into its chemical behavior, including reactivity patterns and the influence of different polymerization conditions on the chemical structure and properties of the resulting materials (Mei-Rong Huang et al., 2005).

Scientific Research Applications

Corrosion Inhibition

o-Phenetidine has been identified as an efficient inhibitor in the corrosion of metals. Desai, Shah, and Punjani (1968) found o-Phenetidine to be a highly effective inhibitor for the corrosion of 63/37 brass in nitric acid, surpassing other compounds like o-anisidine and o-toluidine in efficiency. This research suggests that o-Phenetidine could be valuable in industrial applications where corrosion resistance is critical (Desai, Shah, & Punjani, 1968).

Photophysical Properties

Jana and Ganguly (1993) conducted a study to understand the photophysical processes of o-phenetidine in various solvents. Their research showed that the structure and behavior of o-Phenetidine in different states, such as the ground and excited states, are impacted significantly by the solvent environment. This information is useful in fields like spectroscopy and photochemistry, where understanding the interaction of chemicals with light is crucial (Jana & Ganguly, 1993).

Applications in Polymer Science

Several studies have investigated the use of o-Phenetidine in polymer science. Brusic, Angelopoulos, and Graham (1997) explored the application of o-Phenetidine derivatives in protecting metals like copper and silver from corrosion and dissolution. This research indicates the potential of o-Phenetidine-based polymers in creating protective coatings for metals (Brusic, Angelopoulos, & Graham, 1997). Additionally, Mattoso et al. (1994) synthesized and characterized poly(o-phenetidine) for the fabrication of Langmuir and Langmuir-Blodgett films, indicating its utility in advanced material applications (Mattoso et al., 1994).

Water Treatment

Ansari, Parsa, and Arjomandi (2017) utilized derivatives of o-Phenetidine in the removal of nitrate from water. Their study shows the effectiveness of o-Phenetidine-based compounds in water purification processes, especially in the context of reducing nitrate levels (Ansari, Parsa, & Arjomandi, 2017).

Safety And Hazards

o-Phenetidine is moderately toxic by ingestion . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Keep away from heat/sparks/open flames/hot surfaces .

Future Directions

The market size of o-Phenetidine is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The escalating demand for analgesic medications and the continuous exploration of new drug formulations amplify the need for o-Phenetidine as a fundamental raw material .

properties

IUPAC Name

2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHFFAFDSSHFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122165-90-6
Record name Poly(o-ethoxyaniline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122165-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5025863
Record name 2-Ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish brown oily liquid. (NTP, 1992), Oily liquid; Rapidly turned brown by light and air; [Merck Index] Reddish-brown oily liquid; [CAMEO] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenetidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21398
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

444 to 450 °F at 760 mmHg (NTP, 1992)
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

5 to 10 mg/mL at 76.1 °F (NTP, 1992)
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.044 at 69.4 °F (NTP, 1992) - Denser than water; will sink
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 152.6 °F ; 25 mmHg at 271 °F (NTP, 1992), 0.02 [mmHg]
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Phenetidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21398
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

o-Phenetidine

CAS RN

94-70-2, 1321-31-9
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Ethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, ar-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Phenetidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-PHENETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76155S2AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

less than -4 °F (NTP, 1992)
Record name O-PHENETIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20876
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Phenetidine
Reactant of Route 2
Reactant of Route 2
o-Phenetidine
Reactant of Route 3
o-Phenetidine
Reactant of Route 4
o-Phenetidine
Reactant of Route 5
Reactant of Route 5
o-Phenetidine
Reactant of Route 6
Reactant of Route 6
o-Phenetidine

Citations

For This Compound
517
Citations
LHC Mattoso, SV Mello, A Riul Jr, ON Oliveira Jr… - Thin Solid Films, 1994 - Elsevier
… poly(o-phenetidine) has chemical and structural properties which are consistent with a pure polymer in the emeraldine oxidation state. Poly(o-phenetidine) … as cast poly(o-phenetidine) …
Number of citations: 28 www.sciencedirect.com
MR Huang, XG Li, W Duan - Polymer international, 2005 - Wiley Online Library
… However, usually only a two-electron oxidation process will occur for the homopolymerization of o-phenetidine monomer at room temperature and 100 C, forming the poly(o-phenetidine…
Number of citations: 48 onlinelibrary.wiley.com
MH Ansari, JB Parsa, J Arjomandi - Separation and Purification Technology, 2017 - Elsevier
… Application of conducting polyaniline, o-anisidine, o-phenetidine and o-chloroaniline in … Poly (o-anisidine) and poly (o-phenetidine) homopolymer film have good electroactivity with …
Number of citations: 18 www.sciencedirect.com
SK Dhawan, DC Trivedi - Synthetic metals, 1993 - Elsevier
… of o-phenetidine in protonic acid medium was carried out by an identical method to that used for aniline polymerization [12]. The evaluation of alcohol-soluble poly(o-phenetidine) (PPh) …
Number of citations: 39 www.sciencedirect.com
XG Li, W Duan, MR Huang, YL Yang, DY Zhao - Polymer, 2003 - Elsevier
… of p-phenylenediamine (PPD) and o-phenetidine (PHT) in acidic aqueous media. The … (p-phenylenediamine), sometimes also with poly(o-phenetidine). The polymer obtained is a real …
Number of citations: 27 www.sciencedirect.com
A Ohlan, K Singh, N Gandhi, A Chandra, SK Dhawan - AIP Advances, 2011 - pubs.aip.org
Poly (o-phenetidine) nanocomposites (PNG) with NiCoFe 2 … nm) in the poly (o-phenetidine) matrix have phenomenal effect … from graphite and poly (o-phenetidine) matrix, and magnetic …
Number of citations: 13 pubs.aip.org
DS Lin, SM Yang - Journal of applied polymer science, 2005 - Wiley Online Library
This research focuses on the synthesis of ethyl and ethoxy substituted polyaniline with poly(styrenesulfonic acid) comprising a poly(o‐phenetidine)–poly(styrenesulfonic acid) [P(OP)‐…
Number of citations: 4 onlinelibrary.wiley.com
KFN Cruz, EC Botelho, FH Cristovan, LM Guerrini - Polymer Bulletin, 2017 - Springer
… Synthesis of poly(o-phenetidine) The poly(o-phenetidine) was chemically synthesized using 0.012 … The synthesis was conducted in excess of o-phenetidine with ratio of the monomer to …
Number of citations: 3 link.springer.com
A Ganash, R Almonshi - Polymer Bulletin, 2018 - Springer
… For that, the objective of this study is to use poly o-phenetidine with (–OCH 2 CH 3 ) group as an alternative of its parent PANI and POPT/TiO 2 nanocomposite with different types (…
Number of citations: 3 idp.springer.com
J Shi, J Li, X Huang, Y Tan - Nano Research, 2011 - Springer
… In our case, carboxylic acids readily protonate poly(o-anisidine) or poly(o-phenetidine) and … Accordingly, we speculate that the poly(o-anisidine) and poly(o-phenetidine) chains …
Number of citations: 91 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.